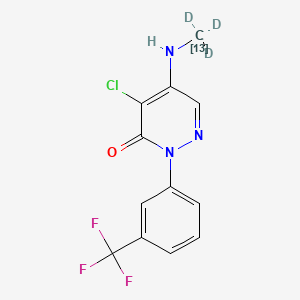
Norflurazon-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The stable isotope labeling with carbon-13 and deuterium makes this compound particularly useful in various analytical and research applications, including environmental studies and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled reagents are synthesized or purchased.
Formation of Pyridazinone Ring: The labeled precursors undergo cyclization reactions to form the pyridazinone ring.
Substitution Reactions: The pyridazinone ring is further modified through substitution reactions to introduce the trifluoromethylphenyl and chloro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 and deuterium-labeled reagents are prepared.
Automated Reaction Systems: Automated systems are used to carry out the cyclization and substitution reactions efficiently.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the desired isotopic purity.
化学反応の分析
Types of Reactions
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
科学的研究の応用
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and transport of norflurazon in the environment.
Biochemical Research: Employed in studies of enzyme kinetics and metabolic pathways.
Agricultural Research: Used to investigate the effects of herbicides on plant physiology.
Analytical Chemistry: Utilized as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
作用機序
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to a reduction in carotenoid levels, causing bleaching and ultimately the death of the plant. The molecular targets include the active site of phytoene desaturase, where this compound competes with the natural substrate, phytoene.
類似化合物との比較
Similar Compounds
Fluridone: Another herbicide that inhibits carotenoid biosynthesis.
Clomazone: A herbicide with a similar mode of action but different chemical structure.
Diflufenican: Inhibits carotenoid biosynthesis but has a different target enzyme.
Uniqueness of Norflurazon-13C,d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity, such as environmental monitoring and biochemical assays.
特性
分子式 |
C12H9ClF3N3O |
|---|---|
分子量 |
307.68 g/mol |
IUPAC名 |
4-chloro-5-(trideuterio(113C)methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
InChIキー |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])NC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
正規SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
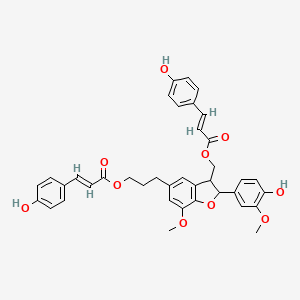
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
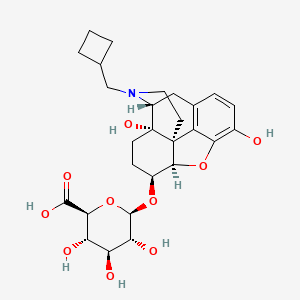
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
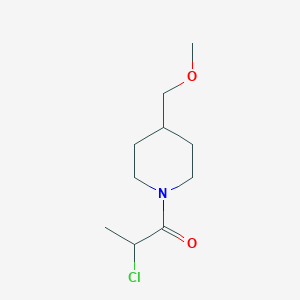

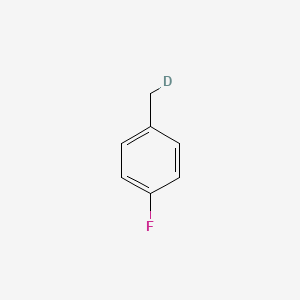
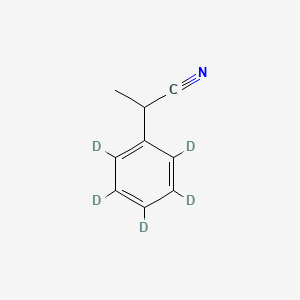
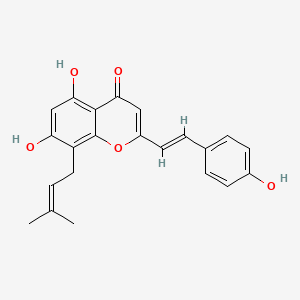
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
